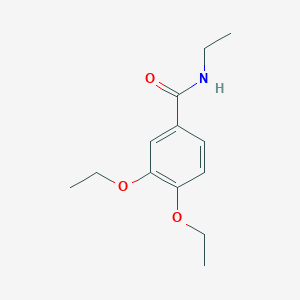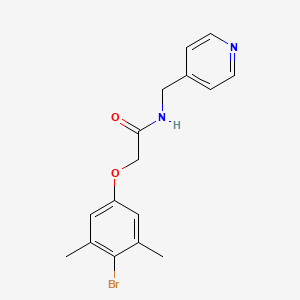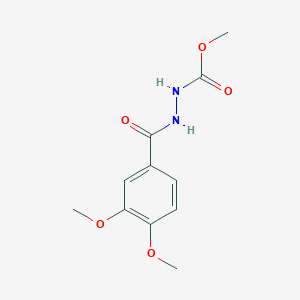
N-(2-bromophenyl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-(4-fluorophenyl)acetamide, commonly known as BFA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BFA is a member of the acetamide family, which is widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
作用機序
BFA exerts its effects by binding to the nucleotide-binding site of ARF1, preventing the exchange of GDP for GTP, which is necessary for the activation of ARF1. This results in the inhibition of ARF1-mediated membrane trafficking and the disruption of the Golgi complex. BFA also affects the activity of other proteins involved in vesicular transport, such as COPI and COPII, which are required for the retrograde and anterograde transport, respectively.
Biochemical and Physiological Effects
BFA has been shown to have a range of biochemical and physiological effects on cells. It induces the disassembly of the Golgi complex and the redistribution of proteins to other cellular compartments, leading to the accumulation of proteins in the endoplasmic reticulum and the activation of the unfolded protein response. BFA also affects the structure and function of the cytoskeleton, leading to changes in cell morphology and motility. Furthermore, BFA has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
BFA has several advantages as a research tool. It is a potent and specific inhibitor of ARF1, making it a valuable tool for studying protein transport and trafficking. BFA is also readily available and easy to use, with a well-established synthesis method. However, there are also limitations to the use of BFA in lab experiments. BFA has a short half-life and can rapidly degrade in cells, making it challenging to maintain a stable concentration. BFA also affects the activity of other proteins involved in vesicular transport, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of BFA in scientific research. One area of interest is the development of BFA derivatives with improved stability and specificity for ARF1. Another direction is the use of BFA in combination with other inhibitors to study the interplay between different proteins involved in vesicular transport. Additionally, BFA can be used to study the role of ARF1 in disease states such as cancer and neurodegenerative disorders. Overall, BFA is a valuable tool for studying protein transport and trafficking and has the potential to contribute to significant advances in our understanding of cellular processes.
合成法
BFA is synthesized through a multi-step process that involves the reaction of 2-bromobenzyl bromide with 4-fluoroacetophenone in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis method of BFA is well-established, and the compound is readily available for research purposes.
科学的研究の応用
BFA has been extensively used in scientific research as a tool to study the transport and trafficking of proteins within cells. BFA inhibits the function of a family of proteins known as ADP-ribosylation factors (ARFs), which are involved in the regulation of membrane trafficking and vesicular transport. BFA specifically targets ARF1, which is essential for the formation of the Golgi complex, a cellular organelle that plays a crucial role in protein processing and secretion. By inhibiting ARF1, BFA disrupts the Golgi complex and causes a redistribution of proteins to other cellular compartments, providing researchers with a powerful tool to study protein transport and trafficking.
特性
IUPAC Name |
N-(2-bromophenyl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c15-12-3-1-2-4-13(12)17-14(18)9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYYHDLFWVAXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)



![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)
![2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805970.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)

![4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5805989.png)
![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)

![4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5806017.png)